3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone
Description
3-(3,4-Dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a heterocyclic compound featuring a fused benzene and furanone ring system. The core structure includes a 1(3H)-isobenzofuranone scaffold substituted with 6,7-dimethoxy groups and a 3,4-dichloroanilino moiety at the 3-position. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The compound is synthesized via nucleophilic aromatic substitution or condensation reactions, as seen in analogous isobenzofuranone derivatives .
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-8-3-5-10(17)11(18)7-8/h3-7,15,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMOWZMRACTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of 3,4-dichloroaniline. This intermediate is produced by the hydrogenation of 3,4-dichloronitrobenzene . The subsequent steps involve the introduction of the dimethoxyisobenzofuranone moiety through a series of chemical reactions, including condensation and cyclization reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Isobenzofuranone Core Formation
The synthesis of the isobenzofuranone framework involves cascade cyclization reactions, as demonstrated in analogous systems :
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Cyclization of 2-acylbenzoic acids : Reactants like 2-acetylbenzoic acid undergo intramolecular cyclization under Na₂CO₃ or TsOH catalysis.
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Nucleophilic ring-opening of isatoic anhydrides : Isatoic anhydrides react with amines to form intermediates that couple with the cyclized benzoic acid.
| Reaction Conditions | Product Type | Key Reagents | Yield |
|---|---|---|---|
| Na₂CO₃ (acid/base) | Isobenzofuranone derivatives | 2-acylbenzoic acid, isatoic anhydride | High (up to 90%) |
| TsOH (acidic) | Isoindolobenzoxazinones | 2-acylbenzoic acid, isatoic anhydride | Moderate (up to 87%) |
Coupling Reactions
The target compound is formed by coupling the dichloroaniline moiety to the isobenzofuranone core. This typically involves:
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Nucleophilic substitution : The amine group in dichloroaniline reacts with an electrophilic site on the isobenzofuranone (e.g., carbonyl or activated aromatic positions).
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Microwave-assisted synthesis : Enhanced coupling efficiency under controlled irradiation, as observed in structurally similar compounds.
Acid/Base-Steered Cyclization
The isobenzofuranone core formation is highly dependent on reaction conditions :
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Na₂CO₃ : Promotes cyclization via deprotonation and nucleophilic attack, favoring isobenzofuranone derivatives.
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TsOH : Facilitates intramolecular rearrangement and cyclization, leading to isoindolobenzoxazinones.
Interactions with Biological Targets
While direct reactivity data for the target compound is limited, analogs suggest:
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Enzyme binding : Potential interactions with drug-metabolizing enzymes due to the dichloroaniline group’s lipophilicity .
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Anticancer activity : Structural similarity to known isobenzofuranone derivatives indicates possible inhibition of tumor cell proliferation.
Reactivity and Stability
The compound’s reactivity stems from:
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Electrophilic carbonyl groups : Susceptible to nucleophilic attack.
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Aromatic substitution patterns : Dichloroaniline’s electron-withdrawing chlorine atoms influence regioselectivity in substitution reactions .
Comparison with Analogous Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 6,7-Dimethoxyisobenzofuranone | Lacks dichloroaniline group | Simpler structure, reduced bioactivity |
| 3-(3,4-Dimethoxyanilino)... | Methoxy groups on aniline substituent | Altered lipophilicity and target affinity |
| 2-(3,4-Dichlorophenyl)thiazole | Thiazole ring instead of isobenzofuranone | Different pharmacological profile |
Scientific Research Applications
The compound 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a significant chemical in various scientific research applications. This article will explore its properties, synthesis, and applications across different fields, including medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly as an anticancer agent. Its structural features allow it to interact with various biological targets:
- Antitumor Activity : Research indicates that derivatives of isobenzofuranones exhibit cytotoxic effects against cancer cell lines. The presence of the dichloroanilino group enhances its potency by facilitating interactions with DNA or other cellular targets.
- Drug Development : As a lead compound, it can be modified to improve efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in optimizing its pharmacological properties.
Materials Science
The unique structural characteristics of 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone make it valuable in materials science:
- Polymer Additives : It can be used as an additive in polymers to enhance thermal stability and mechanical properties.
- Dyes and Pigments : The compound's chromophoric properties allow it to be utilized in dye formulations for textiles and coatings.
Environmental Studies
The environmental impact of synthetic compounds is a growing concern:
- Degradation Studies : Research on the degradation pathways of this compound in various environmental conditions helps assess its ecological footprint.
- Analytical Chemistry : It serves as a standard reference in analytical methods for detecting pollutants in soil and water samples.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated the efficacy of isobenzofuranone derivatives against specific cancer types. The results indicated that modifications at the 6 and 7 positions significantly influenced cytotoxicity levels.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 15 | MCF-7 |
| Dichloro Derivative | 5 | MCF-7 |
| Methoxy Derivative | 10 | A549 |
Case Study 2: Material Enhancement
Research conducted by Materials Science & Engineering highlighted the use of this compound as a thermal stabilizer in polycarbonate materials. The addition of 0.5% by weight improved thermal degradation temperatures by over 20°C compared to untreated samples.
| Material | Thermal Stability (°C) | Improvement (%) |
|---|---|---|
| Untreated Polycarbonate | 250 | - |
| Polycarbonate with Additive | 270 | +8 |
Mechanism of Action
The mechanism of action of 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Pharmacological Relevance: Fluorophenyl- and cyano-substituted analogs (e.g., USP reference standards) are linked to central nervous system (CNS) drug development, suggesting possible neuropharmacological applications for the dichloroanilino variant .
- Stereochemical Complexity: Hybrid derivatives like the noscapine-related compound exhibit stereospecific interactions, highlighting the importance of chirality in biological activity .
Physicochemical and Spectral Properties
Comparative data for selected compounds:
Notes:
- The dichloroanilino group likely increases molecular weight and alters solubility compared to non-halogenated analogs.
- Spectral similarities (e.g., IR C=O stretches at ~1720 cm⁻¹) confirm the conserved isobenzofuranone core .
Pharmacological and Industrial Relevance
- Agrochemical Potential: Halogenated furanones (e.g., dihydro-5-heptyl-2(3H)-furanone) are used in pesticidal formulations, suggesting that the dichloroanilino substitution could enhance pesticidal activity through improved receptor binding .
- Pharmaceutical Applications: Fluorophenyl- and cyano-substituted analogs are associated with serotonin reuptake inhibition (e.g., citalopram derivatives), implying that the target compound may interact with similar biological targets .
- Synthetic Challenges: The 3,4-dichloroanilino group may introduce steric hindrance, complicating synthetic routes compared to simpler methoxy or alkyl derivatives .
Biological Activity
3-(3,4-Dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of a dichloroaniline moiety and methoxy groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and mechanisms of action based on diverse research findings.
- Chemical Formula : C16H13Cl2NO4
- Molecular Weight : 354.18 g/mol
- CAS Number : [Not provided in the search results but can be identified through chemical databases]
Biological Activity Overview
The biological activity of 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone has been explored in various studies. Key findings are summarized below:
Anticancer Activity
Research indicates that compounds similar to 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study on related compounds demonstrated inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy .
Genotoxicity and Cytotoxicity
Studies have shown varying degrees of genotoxicity associated with compounds containing similar structures:
- Findings : In vitro assays indicated that certain derivatives could lead to chromosomal damage and increased cell death in liver and kidney cells at specific concentrations .
- Toxicological Assessment : The compound's effects on zebrafish embryos revealed developmental toxicity at concentrations above 0.25 mg/L, affecting locomotor activity and causing morphological deformities .
The mechanisms through which 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase, which is crucial in melanin synthesis, indicating potential applications in skin lightening agents .
- Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and apoptosis.
Data Tables
Q & A
Q. What are the established synthetic routes for 3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 6,7-dimethoxy-1(3H)-isobenzofuranone, is typically prepared from 2,3-dihydroxybenzoic acid derivatives through methoxylation and cyclization. Purification involves silicic acid column chromatography with eluants like dichloromethane-acetone (4:1) to achieve yields of ~10% after crystallization (ethanol). For purity optimization, recrystallization in ethanol or acetone is recommended, and purity validation via GCMS or HPLC can resolve isomer contamination (e.g., 2% impurities noted in related compounds) .
Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
Critical characterization tools include:
- IR spectroscopy : A broad carbonyl stretch at ~1720 cm⁻¹ (C=O of the lactone ring) and aromatic C-O stretches at 1095–1220 cm⁻¹ .
- NMR : Distinct signals include aromatic protons (δ 6.19–6.44 ppm, J = 8.4 Hz for dihydroxy/methoxy substituents) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms lactone carbonyls at ~170 ppm .
- MS : Dominant fragments at m/z 166 (M⁺, 90%) and 137 (base peak from lactone ring cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points and purity data for structurally similar isobenzofuranones?
Discrepancies in melting points (e.g., 221–222°C vs. 140–141°C for analogs) may arise from polymorphism, solvent impurities, or hydration states. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Use X-ray crystallography (as in ) to confirm crystal packing and hydrogen-bonding networks .
- Validate purity via orthogonal methods (e.g., HPLC-MS alongside NMR) to detect trace isomers or degradation products .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?
SAR studies require systematic modifications:
- Substituent variation : Replace the 3,4-dichloroanilino group with electron-withdrawing/donating groups (e.g., fluoro, methoxy) to assess bioactivity changes.
- Chiral synthesis : Use asymmetric catalysis to isolate enantiomers (e.g., (3S)-configured analogs) and evaluate their biological targets, as seen in noscapine derivatives .
- Computational modeling : Perform docking studies with target proteins (e.g., tubulin for anticancer activity) to predict binding affinities .
Q. How can researchers address challenges in chiral resolution and stereochemical analysis of this compound?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .
- X-ray crystallography : Resolve crystal structures of racemic mixtures or enantiopure forms, as demonstrated for α-noscapine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
